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Compound of Interest

Compound Name: Olomoucine Ii

CAS No.: 500735-47-7

Cat. No.: B1249779

Get Quote

For researchers in oncology, neurobiology, and virology, the selection of a suitable cyclin-

dependent kinase (CDK) inhibitor is a critical decision. Olomoucine II and Roscovitine, both

purine-based ATP-competitive inhibitors, have been instrumental in dissecting the roles of

CDKs in cellular processes. This guide provides a detailed, data-driven comparison of their

potency and selectivity to aid researchers in making an informed choice for their specific

experimental needs.

Potency Comparison: A Head-to-Head Look at CDK
Inhibition
The inhibitory activity of Olomoucine II and Roscovitine has been evaluated against a panel of

cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values from a direct

comparative study are summarized below, offering a clear view of their respective potencies.
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Kinase Target Olomoucine II IC50 (µM) Roscovitine IC50 (µM)

CDK1/cyclin B 7.6 0.65

CDK2/cyclin A - 0.7

CDK2/cyclin E 0.1 0.7

CDK4/cyclin D1 19.8 >100

CDK5/p35 - 0.16

CDK7/cyclin H 0.45 0.49

CDK9/cyclin T 0.06 -

ERK1 - 34

ERK2 >100 14

Data compiled from multiple sources. Note that direct comparison values are prioritized where

available. Dashes indicate that data was not available in the comparative studies reviewed.

As the data indicates, Roscovitine is a more potent inhibitor of CDK1, CDK2, and CDK5 than

Olomoucine II.[1] Conversely, Olomoucine II demonstrates significantly higher potency

against CDK9/cyclin T. Both compounds are relatively weak inhibitors of CDK4/cyclin D1.

Selectivity Profile: Beyond the Primary CDK Targets
While both compounds are primarily known as CDK inhibitors, their selectivity profiles across

the broader kinome are crucial for interpreting experimental results and anticipating potential

off-target effects.

Roscovitine, also known as Seliciclib, has been profiled against a larger panel of kinases. In a

148-kinase screen, it was found to be highly specific for CDKs.[2] Other kinases were only

inhibited at much higher micromolar concentrations.[2] These off-target kinases include CaM

kinase 2, CK1α, CK1δ, DYRK1A, EPHB2, ERK1, ERK2, FAK, and IRAK4.[2]

Olomoucine II has been shown to be selective for CDKs over at least 10 other kinases, with

IC50 values greater than 100 µM for these kinases. However, it is a more potent inhibitor of
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CDK9 than Roscovitine.[3] This difference in selectivity, particularly concerning CDK9, is a key

differentiator between the two compounds.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249779?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

